molecular formula C36H60O10 B1436153 Notoginsenoside T1 CAS No. 343962-53-8

Notoginsenoside T1

Katalognummer: B1436153
CAS-Nummer: 343962-53-8
Molekulargewicht: 652.9 g/mol
InChI-Schlüssel: OUICDHFBMJCDTL-YECPWMCXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Notoginsenoside T1 is a triterpenoid saponin derived from the roots of Panax notoginseng, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and cardioprotective effects .

Analyse Chemischer Reaktionen

Types of Reactions

Notoginsenoside T1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and purity of the products.

Major Products Formed

The major products formed from the reactions of this compound include various hydroxylated and glycosylated derivatives, which exhibit enhanced biological activities .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Notoginsenoside T1 exhibits a range of pharmacological effects that make it a candidate for therapeutic applications:

  • Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways associated with inflammation. This property is particularly beneficial in conditions characterized by chronic inflammation.
  • Cardioprotective Effects : Research indicates that this compound reduces myocardial ischemia/reperfusion injury, suggesting its potential in treating cardiovascular diseases. It acts through modulation of signaling pathways such as transforming growth factor-activated protein kinase 1 (TAK1), c-Jun N-terminal kinase (JNK), and p38, which are crucial in inflammatory and apoptotic processes.
  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which help mitigate oxidative stress—a contributing factor in various diseases, including neurodegenerative disorders and cardiovascular diseases.

Cardiovascular Disease

This compound has been investigated for its efficacy in treating cardiovascular conditions. Clinical trials have demonstrated that it can improve outcomes in patients with coronary artery disease when combined with conventional therapies. For instance:

  • A randomized controlled trial involving 60 patients showed a significant reduction in rehospitalization rates among those treated with Notoginsenoside compared to a placebo group .

Neuroprotection

The neuroprotective effects of this compound have been studied in models of ischemia-reperfusion injury. It has been shown to reduce neuronal apoptosis and promote cell survival through modulation of oxidative stress and inflammation .

Industrial Applications

This compound is also being explored for its potential use in functional foods and nutraceuticals due to its health-promoting properties. Its incorporation into dietary supplements could provide additional benefits related to cardiovascular health and overall wellness.

Table 1: Pharmacological Effects of this compound

EffectDescriptionReferences
Anti-inflammatoryInhibits pro-inflammatory cytokines
CardioprotectiveReduces myocardial ischemia/reperfusion injury
Antioxidant ActivityMitigates oxidative stress
Stem Cell ProliferationPromotes proliferation and differentiation

Table 2: Clinical Trials Involving this compound

Study TypeSample SizeConditionOutcomeReference
Randomized Controlled Trial60Coronary Artery DiseaseReduced rehospitalization rates
Preclinical StudyVariesIschemia-Reperfusion InjuryDecreased neuronal apoptosis

Vergleich Mit ähnlichen Verbindungen

Notoginsenoside T1 is structurally similar to other ginsenosides such as notoginsenoside R1, ginsenoside Rg3, and ginsenoside Rh2. it is unique in its specific molecular structure and pharmacological profile. Unlike other ginsenosides, this compound has been shown to have a higher potency in certain biological activities, such as cardioprotection and anti-inflammatory effects .

List of Similar Compounds

  • Notoginsenoside R1
  • Ginsenoside Rg3
  • Ginsenoside Rh2

Biologische Aktivität

Notoginsenoside T1, a saponin derived from the roots of Panax notoginseng, has garnered significant attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is structurally classified among ginsenosides, which are known for their beneficial health effects. Research indicates that this compound exhibits several biological activities, including cardioprotection , anti-inflammatory effects , and regenerative properties .

1. Cardioprotective Effects

This compound has been shown to protect cardiac cells from ischemia/reperfusion injury. In experimental models, it reduces myocardial damage and enhances cardiac function by modulating key signaling pathways. For instance, it influences the activity of transforming growth factor-activated protein kinase 1 (TAK1), c-Jun N-terminal kinase (JNK), and p38 MAPK, which are critical in inflammatory responses and apoptosis regulation.

2. Anti-Inflammatory Properties

The compound exhibits significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. Studies demonstrate that this compound can downregulate the expression of nuclear factor-κB (NF-κB) and other inflammatory markers, thereby reducing inflammation in various tissues.

3. Stem Cell Proliferation and Differentiation

Research highlights this compound's role in promoting the proliferation and differentiation of stem cells, making it a candidate for regenerative medicine applications. Its ability to enhance stem cell activity may facilitate tissue repair and recovery following injury.

The biological effects of this compound are mediated through multiple molecular pathways:

  • PI3K/AKT Pathway : This pathway is crucial for cell survival and growth. This compound activates PI3K/AKT signaling, promoting cell proliferation while inhibiting apoptosis.
  • MAPK Pathway : By modulating the MAPK pathway, this compound can influence cellular responses to stress and inflammation .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other ginsenosides such as Notoginsenoside R1 and Ginsenoside Rg3 but exhibits distinct pharmacological profiles. The following table summarizes key differences:

CompoundMain Biological ActivityPotencyStructural Features
This compoundCardioprotection, anti-inflammatoryHighUnique sugar moieties
Notoginsenoside R1Neuroprotection, anti-diabeticModerateDifferent sugar configuration
Ginsenoside Rg3Anti-cancerVariableSimilar backbone structure

Case Study 1: Cardioprotection in Animal Models

A study conducted on rats demonstrated that administration of this compound significantly reduced myocardial infarction size compared to control groups. The mechanism involved the upregulation of antioxidant enzymes and downregulation of apoptotic markers .

Case Study 2: Stem Cell Differentiation

In vitro studies indicated that this compound enhanced the differentiation of mesenchymal stem cells into cardiomyocytes. This effect was attributed to its activation of the PI3K/AKT pathway, showcasing its potential in cardiac tissue engineering .

Future Directions

Future research on this compound could focus on:

  • Clinical Trials : Evaluating its efficacy in human subjects for cardiovascular diseases.
  • Mechanistic Studies : Further elucidating its molecular targets to optimize therapeutic applications.
  • Formulation Development : Exploring novel delivery systems to enhance bioavailability and therapeutic outcomes.

Q & A

Basic Research Questions

Q. What standardized assays are recommended for assessing Notoginsenoside T1's cytotoxicity in vitro?

Use the MTT assay to measure cell viability, ensuring dose ranges (e.g., 75–500 µM) and exposure times (e.g., 48 hours) align with prior studies on structurally similar saponins like Notoginsenoside R1. Include negative controls (untreated cells) and validate results with alternative assays (e.g., ATP luminescence) to mitigate false positives from compound interference .

Q. How should researchers design dose-response studies for this compound to ensure reproducibility?

Adopt a log-scale concentration gradient (e.g., 1–100 µM) and include at least three biological replicates. Predefine statistical thresholds (e.g., p < 0.05 via ANOVA with Tukey’s post-hoc test) to account for variability in cell-based models. Document solvent concentrations (e.g., DMSO ≤ 0.1%) to avoid confounding cytotoxicity .

Q. What criteria define a "high-purity" sample of this compound for pharmacological studies?

Purity should exceed 98%, verified via HPLC-ELSD (evaporative light scattering detection) with C18 reverse-phase columns. Include chromatograms and NMR spectra (¹H, ¹³C) in supplementary materials to confirm structural integrity and rule out degradation products .

Advanced Research Questions

Q. How can conflicting in vitro and in vivo data on this compound’s bioavailability be resolved?

Perform pharmacokinetic profiling using LC-MS/MS to quantify plasma concentrations post-administration. Compare results across species (e.g., rodents vs. primates) and delivery methods (oral vs. intravenous). Address discrepancies by analyzing metabolites (e.g., deglycosylated forms) that may contribute to observed effects .

Q. What experimental frameworks are optimal for elucidating this compound’s multi-target mechanisms in neuroprotection?

Combine transcriptomics (RNA-seq) and phosphoproteomics to map signaling pathways (e.g., Akt/mTOR, MAPK). Use CRISPR-Cas9 knockout models to validate target genes (e.g., Bcl-2, Bax) and employ computational docking to predict interactions with receptors (e.g., NMDA, TrkB) .

Q. How should researchers address contradictory findings in this compound’s immunomodulatory effects?

Stratify data by immune cell type (e.g., T-cells vs. macrophages) and activation state (e.g., LPS-induced vs. resting). Use flow cytometry to quantify cytokine profiles (IL-6, TNF-α) and validate via ex vivo assays (e.g., mixed lymphocyte reaction). Apply the FINER criteria to refine hypotheses and isolate confounding variables .

Q. What strategies mitigate batch-to-batch variability in this compound isolation from Panax notoginseng?

Standardize extraction protocols using accelerated solvent extraction (ASE) with ethanol/water gradients. Implement QC/QA via UPLC-QTOF-MS for saponin fingerprinting. Publish raw chromatographic data in open-access repositories to facilitate cross-study comparisons .

Q. Methodological Guidance for Data Analysis

Q. How to optimize statistical power in studies with low this compound effect sizes?

Conduct a priori power analysis (G*Power software) to determine minimum sample sizes. Use non-parametric tests (Mann-Whitney U) for non-normal distributions and apply Bonferroni corrections for multiple comparisons .

Q. What bioinformatics tools are suitable for integrating this compound’s omics data?

Leverage STRING for protein interaction networks, MetaboAnalyst for metabolic pathway enrichment, and Cytoscape for visualization. Cross-reference with public databases (KEGG, PubChem) to contextualize findings .

Q. How to validate this compound’s in silico predictions experimentally?

Prioritize top-scoring molecular targets from docking simulations (AutoDock Vina) for functional assays. Use siRNA knockdown or overexpression models to confirm target relevance and measure downstream biomarkers (e.g., phosphorylation levels via Western blot) .

Eigenschaften

CAS-Nummer

343962-53-8

Molekularformel

C36H60O10

Molekulargewicht

652.9 g/mol

IUPAC-Name

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-17-[(E)-4-(3,3-dimethyloxiran-2-yl)-4-hydroxybut-2-en-2-yl]-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C36H60O10/c1-17(13-20(39)30-33(4,5)46-30)18-9-12-35(7)25(18)19(38)14-23-34(6)11-10-24(40)32(2,3)29(34)21(15-36(23,35)8)44-31-28(43)27(42)26(41)22(16-37)45-31/h13,18-31,37-43H,9-12,14-16H2,1-8H3/b17-13+/t18-,19-,20?,21+,22-,23-,24+,25+,26-,27+,28-,29+,30?,31-,34-,35-,36-/m1/s1

InChI-Schlüssel

OUICDHFBMJCDTL-YECPWMCXSA-N

SMILES

CC(=CC(C1C(O1)(C)C)O)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C

Isomerische SMILES

C/C(=C\C(C1C(O1)(C)C)O)/[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C

Kanonische SMILES

CC(=CC(C1C(O1)(C)C)O)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.